molecular formula C17H12Cl2N2OS B12905658 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 89069-51-2

3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12905658
CAS No.: 89069-51-2
M. Wt: 363.3 g/mol
InChI Key: LIWIUNKAFUVGSA-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes dichlorophenyl, methylthio, and phenyl groups attached to a pyrimidinone core

Preparation Methods

The synthesis of 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: This step often involves the use of chlorinating agents to introduce the dichlorophenyl moiety.

    Attachment of the Methylthio Group: This can be done using methylthiolating agents under specific reaction conditions.

    Addition of the Phenyl Group: The phenyl group is typically introduced through a substitution reaction using phenylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can replace existing groups under appropriate conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2,6-dichlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the position or type of substituents.

    Other pyrimidinone derivatives: These compounds share the pyrimidinone core but have different substituents, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

89069-51-2

Molecular Formula

C17H12Cl2N2OS

Molecular Weight

363.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C17H12Cl2N2OS/c1-23-17-20-14(11-6-3-2-4-7-11)10-15(22)21(17)16-12(18)8-5-9-13(16)19/h2-10H,1H3

InChI Key

LIWIUNKAFUVGSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=O)N1C2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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